N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide is a chemical compound with the molecular formula C7H15ClN2OS and a molecular weight of 210.72 g/mol . This compound is characterized by the presence of a chloroethyl group, an amino group, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide typically involves the reaction of 2-chloroethylamine with ethylene sulfide, followed by acetylation with acetic anhydride . The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide undergoes various types of chemical reactions, including:
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules . This can lead to the inhibition of enzyme activity or the formation of DNA cross-links, which can disrupt cellular processes and lead to cell death . The molecular targets and pathways involved include DNA, proteins, and various enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(((2-((2-Chloroethyl)amino)ethyl)thio)methyl)acetamide include:
N-((2-Chloroethyl)amino)ethylacetamide: Lacks the thioether linkage but has similar reactivity due to the presence of the chloroethyl and amino groups.
N-((2-Chloroethyl)amino)ethylthioacetamide: Contains a thioether linkage but differs in the acetamide group.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C7H15ClN2OS |
---|---|
Molekulargewicht |
210.73 g/mol |
IUPAC-Name |
N-[2-(2-chloroethylamino)ethylsulfanylmethyl]acetamide |
InChI |
InChI=1S/C7H15ClN2OS/c1-7(11)10-6-12-5-4-9-3-2-8/h9H,2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
WIGJQEBNBXKEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCSCCNCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.